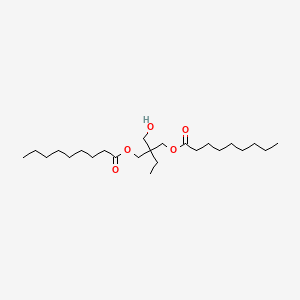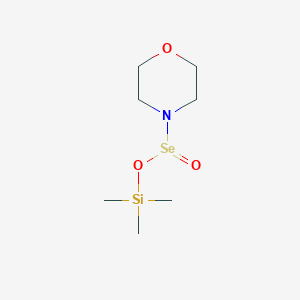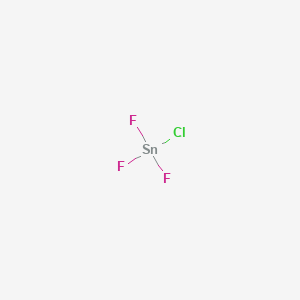
Chloro(trifluoro)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(trifluoro)stannane is an organotin compound with the chemical formula SnClF3. This compound is of interest due to its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of both chlorine and trifluoromethyl groups attached to the tin atom imparts distinctive reactivity and stability to the compound.
Vorbereitungsmethoden
Chloro(trifluoro)stannane can be synthesized through several methods. One common synthetic route involves the reaction of tin tetrachloride (SnCl4) with trifluoromethyl lithium (CF3Li) in an inert solvent such as diethyl ether. The reaction is typically carried out at low temperatures to prevent decomposition of the product. The general reaction is as follows:
SnCl4+CF3Li→SnClF3+LiCl
Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Chloro(trifluoro)stannane undergoes various types of chemical reactions, including:
-
Substitution Reactions: : The chlorine atom in this compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-). For example:
SnClF3+OH−→Sn(OH)F3+Cl−
-
Oxidation-Reduction Reactions: : this compound can participate in redox reactions where the tin atom changes its oxidation state. For instance, it can be reduced to form lower oxidation state tin compounds.
-
Complex Formation: : this compound can form complexes with various ligands, which can alter its reactivity and stability
Wissenschaftliche Forschungsanwendungen
Chloro(trifluoro)stannane has several scientific research applications:
-
Chemistry: : It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. Its unique reactivity makes it valuable in the synthesis of complex organic molecules.
-
Biology: : Research is ongoing to explore the potential biological activity of organotin compounds, including this compound. These compounds are being investigated for their potential use as antimicrobial agents and enzyme inhibitors.
-
Medicine: : Organotin compounds have shown promise in medicinal chemistry, particularly in the development of new drugs. This compound is being studied for its potential therapeutic applications.
-
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of chloro(trifluoro)stannane involves its interaction with molecular targets through its tin center. The tin atom can coordinate with various ligands, leading to the formation of complexes that can alter the reactivity of the compound. The trifluoromethyl groups enhance the electron-withdrawing properties of the compound, making it a strong electrophile. This property is exploited in various chemical reactions where this compound acts as a catalyst or reagent.
Vergleich Mit ähnlichen Verbindungen
Chloro(trifluoro)stannane can be compared with other organotin compounds such as:
-
Tributyltin Chloride (SnBu3Cl): : Unlike this compound, tributyltin chloride has three butyl groups attached to the tin atom. It is widely used as a biocide and antifouling agent.
-
Tetramethyltin (SnMe4): : This compound has four methyl groups attached to the tin atom. It is used in the semiconductor industry for the deposition of tin-containing films.
-
Dichlorodimethylstannane (SnCl2Me2): : This compound has two chlorine and two methyl groups attached to the tin atom. It is used as a reducing agent in organic synthesis.
This compound is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinctive reactivity and stability compared to other organotin compounds.
Eigenschaften
CAS-Nummer |
65886-66-0 |
|---|---|
Molekularformel |
ClF3Sn |
Molekulargewicht |
211.16 g/mol |
IUPAC-Name |
chloro(trifluoro)stannane |
InChI |
InChI=1S/ClH.3FH.Sn/h4*1H;/q;;;;+4/p-4 |
InChI-Schlüssel |
VNWAZSKEPOODRR-UHFFFAOYSA-J |
Kanonische SMILES |
F[Sn](F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





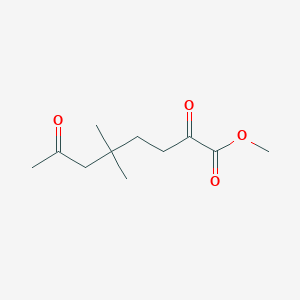

![Diethyl(methyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14479017.png)

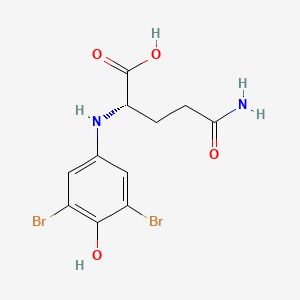
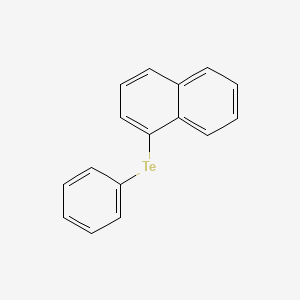

![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-alanyl-L-alanine](/img/structure/B14479049.png)
